

Technical Guide: Physicochemical Characterization of 3,4-Dibromobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Dibromobenzaldehyde

Cat. No.: B1583856

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a key physicochemical property of **3,4-Dibromobenzaldehyde**: its melting point. This information is critical for compound identification, purity assessment, and formulation development in research and drug discovery settings. This document outlines the reported melting point data, a detailed experimental protocol for its determination, and a generalized workflow for chemical characterization.

Physicochemical Data: Melting Point of 3,4-Dibromobenzaldehyde

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. It is a fundamental physical property used to characterize a substance and assess its purity. A sharp melting range typically indicates a high degree of purity, whereas a broad and depressed melting range often suggests the presence of impurities.

The reported melting point for **3,4-Dibromobenzaldehyde** (CAS No. 74003-55-7) is presented in the table below. The data indicates a melting range, which is common for organic compounds.

Parameter	Reported Value (°C)	Source(s)
Melting Point	67 - 69	[1] [2]
Melting Point	70 - 73	[3]

Note: Variations in reported melting ranges can arise from different experimental conditions, heating rates, and purity levels of the analyzed sample.

Experimental Protocol: Capillary Melting Point Determination

The following is a standard methodology for determining the melting point of a solid organic compound, such as **3,4-Dibromobenzaldehyde**, using a capillary melting point apparatus.

2.1 Materials and Apparatus

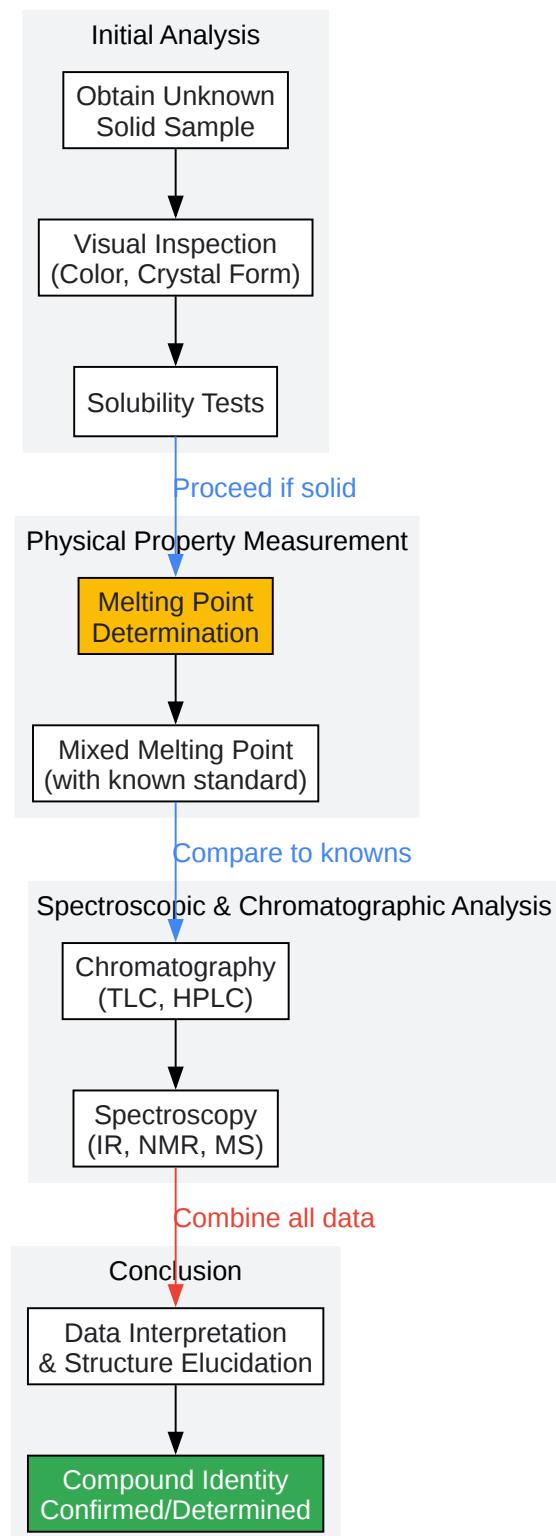
- Sample: **3,4-Dibromobenzaldehyde**, finely powdered and thoroughly dried.
- Apparatus: Digital melting point apparatus (e.g., Mel-Temp or similar).
- Capillary Tubes: Glass, sealed at one end.
- Tools: Spatula, mortar and pestle (if sample is not a fine powder), long glass tube for packing.

2.2 Sample Preparation

- Drying: Ensure the **3,4-Dibromobenzaldehyde** sample is completely dry. The presence of residual solvent can act as an impurity and depress the melting point.[\[4\]](#)[\[5\]](#)
- Grinding: If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.[\[5\]](#)
- Loading the Capillary Tube:

- Press the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.[1]
- Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.[4][5]
- To achieve dense packing, drop the capillary tube, sealed-end down, through a long, narrow tube (e.g., a piece of glass tubing). The bouncing action will compact the sample at the bottom.[4][5]
- Repeat until the packed sample height is approximately 2-4 mm.[3]

2.3 Melting Point Measurement


- Apparatus Setup: Turn on the melting point apparatus and ensure it is calibrated.
- Rough Measurement (Optional but Recommended):
 - Insert the packed capillary tube into the heating block.
 - Set a rapid heating rate (e.g., 4-5°C per minute) to quickly determine an approximate melting range.[3][6] This saves time during the precise measurement.
 - Once this rough measurement is complete, allow the apparatus to cool to at least 15-20°C below the observed melting point.[3][4]
- Accurate Measurement:
 - Insert a new, properly packed capillary tube.
 - Set the starting temperature to about 15°C below the approximate melting point found in the rough measurement.[4]
 - Set the heating rate (ramp rate) to a slow value, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, heating block, and thermometer.[3][6]
 - Observe the sample through the magnifying eyepiece.

- Data Recording:
 - Initial Melting Point (T1): Record the temperature at which the first droplet of liquid becomes visible within the solid.[3]
 - Final Melting Point (T2): Record the temperature at which the last solid crystal melts, and the sample is completely transformed into a transparent liquid.[3]
 - The melting point is reported as the range T1 - T2.
- Replicate Measurements: For accuracy, perform the measurement at least twice with fresh samples and new capillary tubes. The results should be consistent.[3]

Workflow for Compound Characterization

The determination of a melting point is a crucial step in the broader workflow of identifying and characterizing a chemical compound. The following diagram illustrates a generalized logical workflow for this process.

General Workflow for Solid Compound Characterization

[Click to download full resolution via product page](#)

Caption: A logical workflow for the identification of an unknown solid organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn.juniata.edu [cdn.juniata.edu]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Characterization of 3,4-Dibromobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583856#3-4-dibromobenzaldehyde-melting-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com